

# An In-Depth Technical Guide to Allyl 4-Hydroxybenzoate

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## Compound of Interest

Compound Name: **Allyl 4-Hydroxybenzoate**

Cat. No.: **B100444**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Allyl 4-Hydroxybenzoate**, a molecule of interest in biomedical research. From its fundamental chemical identifiers to its synthesis, analytical characterization, and potential biological activities, this document serves as a technical resource for professionals in the fields of chemistry and drug development.

## Core Chemical Identity and Descriptors

**Allyl 4-Hydroxybenzoate**, also known as allylparaben, is an organic compound that belongs to the paraben family, which are esters of 4-hydroxybenzoic acid. The presence of the allyl group introduces a reactive alkene functionality, making it a subject of interest for various chemical modifications and biological evaluations.

A comprehensive list of its identifiers is crucial for accurate documentation and database searches.

Identifier Type	Value	Source(s)
CAS Number	18982-18-8	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
IUPAC Name	prop-2-enyl 4-hydroxybenzoate	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>10</sub> H <sub>10</sub> O <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	178.18 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
SMILES	C=CCOC(=O)C1=CC=C(C=C1)O	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
InChI	InChI=1S/C10H10O3/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h2-6,11H,1,7H2	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
InChIKey	NVNSVQJVBIWZNM-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
PubChem CID	11171300	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
EINECS Number	691-452-3	<a href="#">[1]</a>
Synonyms	Allylparaben, 4-Hydroxybenzoic Acid Allyl Ester, prop-2-en-1-yl 4-hydroxybenzoate	<a href="#">[1]</a> <a href="#">[4]</a>

## Synthesis and Purification

The synthesis of **Allyl 4-Hydroxybenzoate** can be achieved through several established esterification methods. A common and straightforward approach is the Fischer esterification of 4-hydroxybenzoic acid with allyl alcohol in the presence of an acid catalyst.

## Fischer Esterification Protocol

This protocol describes a typical laboratory-scale synthesis of **Allyl 4-Hydroxybenzoate**.

Materials:

- 4-Hydroxybenzoic acid
- Allyl alcohol (excess)
- Concentrated sulfuric acid (catalyst)
- Sodium bicarbonate solution (saturated)
- Ethyl acetate
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexane and ethyl acetate for elution

#### Step-by-Step Methodology:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-hydroxybenzoic acid in an excess of allyl alcohol.
- Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
- Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
- Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate. Wash the organic layer with water and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

- Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to obtain pure **Allyl 4-Hydroxybenzoate**.



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*Synthesis workflow for **Allyl 4-Hydroxybenzoate**.*

## Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized **Allyl 4-Hydroxybenzoate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show characteristic signals for the allyl and the para-substituted benzene ring protons. The allyl group will exhibit signals for the vinyl protons ( $\delta$  5.0-6.5 ppm) and the methylene protons adjacent to the ester oxygen ( $\delta$  ~4.7 ppm). The aromatic protons will appear as two doublets in the aromatic region ( $\delta$  6.8-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. A broad singlet corresponding to the phenolic hydroxyl proton will also be present.
- <sup>13</sup>C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester ( $\delta$  ~165 ppm), the carbons of the benzene ring, and the three distinct carbons of the allyl group.

## Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a suitable technique for assessing the purity of **Allyl 4-Hydroxybenzoate** and for its quantification in various matrices. A reversed-phase HPLC method is commonly employed for the analysis of parabens.<sup>[5][6][7][8]</sup>

Typical HPLC Parameters:

- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5  $\mu$ m).<sup>[5][8]</sup>

- Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small amount of acid (e.g., phosphoric acid or formic acid) to improve peak shape.[5]
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at approximately 254 nm.[5][7]
- Injection Volume: 10-20  $\mu$ L.[5]

## Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of **Allyl 4-Hydroxybenzoate**. The expected molecular ion peak  $[M]^+$  would be at m/z 178.

## Potential Biomedical Applications and Biological Activity

While specific studies on the anti-inflammatory and analgesic properties of **Allyl 4-Hydroxybenzoate** are limited, the broader class of 4-hydroxybenzoic acid derivatives has demonstrated these biological activities.[9][10] The presence of the allyl group may influence its pharmacokinetic and pharmacodynamic properties.

## Anti-inflammatory Activity

Phenolic compounds are known to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of signaling pathways such as NF- $\kappa$ B.[11][12]

In Vitro Anti-inflammatory Assay Protocol (Inhibition of Albumin Denaturation):

This assay provides a preliminary indication of anti-inflammatory activity.[13][14]

- Preparation of Solutions: Prepare a stock solution of **Allyl 4-Hydroxybenzoate** in a suitable solvent (e.g., ethanol or DMSO). Prepare a 1% aqueous solution of bovine serum albumin (BSA).
- Reaction Mixture: In a test tube, mix the test compound solution at various concentrations with the BSA solution.

- Incubation: Incubate the mixture at 37°C for 20 minutes.
- Denaturation: Induce denaturation by heating the mixture at 70°C for 10 minutes.
- Measurement: After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.
- Calculation: The percentage inhibition of denaturation is calculated relative to a control (without the test compound). A standard anti-inflammatory drug like diclofenac sodium can be used as a positive control.



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*Workflow for in vitro anti-inflammatory assay.*

## Analgesic Activity

The analgesic potential of new compounds is often evaluated in vivo using models of nociception.

### In Vivo Analgesic Model: Formalin Test in Rodents

The formalin test is a widely used model that assesses both acute and inflammatory pain.<sup>[2]</sup> [\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

- Acclimatization: Acclimatize the animals (mice or rats) to the testing environment.
- Compound Administration: Administer **Allyl 4-Hydroxybenzoate** at various doses via an appropriate route (e.g., oral gavage or intraperitoneal injection). A vehicle control group and a positive control group (e.g., morphine or a non-steroidal anti-inflammatory drug) should be included.
- Formalin Injection: After a predetermined pre-treatment time, inject a dilute formalin solution into the plantar surface of one hind paw.

- Observation: Immediately place the animal in an observation chamber and record the time spent licking or biting the injected paw. The observation period is typically divided into two phases: the early phase (0-5 minutes post-injection, representing neurogenic pain) and the late phase (15-30 minutes post-injection, representing inflammatory pain).
- Data Analysis: Compare the duration of nociceptive behavior in the treated groups to the control group to determine the analgesic effect.

## Safety and Toxicology

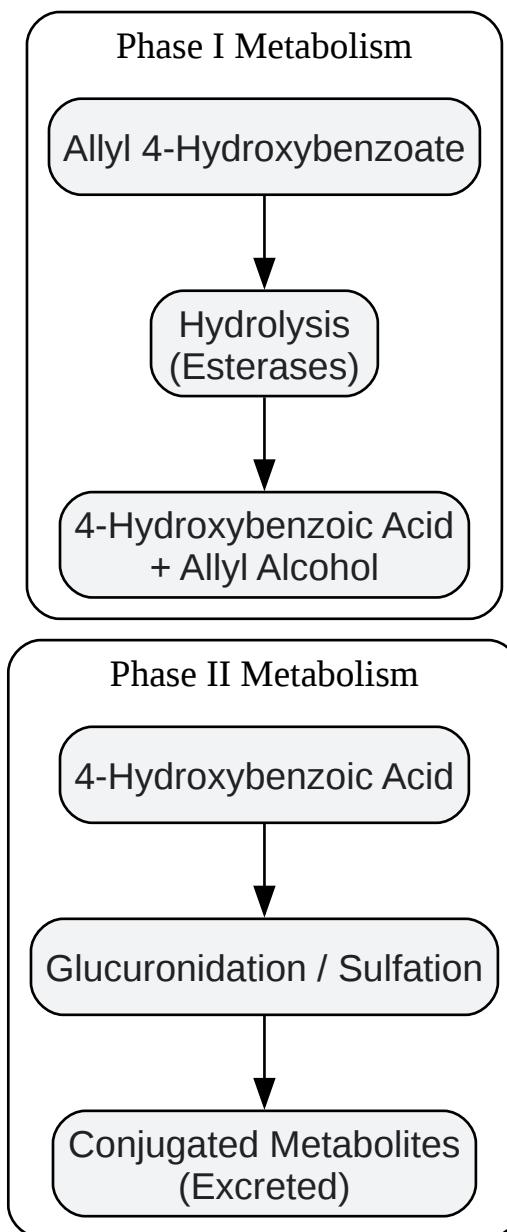
**Allyl 4-Hydroxybenzoate** is classified as a skin sensitizer.[2][3] As with other parabens, it is expected to have low acute oral and dermal toxicity.[19][20]

General Toxicity Profile of Parabens:

- Acute Oral Toxicity: LD50 values for various parabens in rodents are generally high, indicating low acute toxicity.[19]
- Dermal Toxicity: Parabens are generally considered to have low dermal toxicity, although they can cause skin sensitization in some individuals.[14][21]
- Metabolism: Parabens are rapidly metabolized in the body, primarily through hydrolysis to 4-hydroxybenzoic acid, which is then conjugated and excreted.[22] The presence of the allyl group in **Allyl 4-Hydroxybenzoate** may lead to additional metabolic pathways, potentially involving the double bond. Studies on other allyl-containing compounds suggest that metabolism can occur at the allyl moiety.[23][24][25][26]

## Metabolism and Pharmacokinetics

The pharmacokinetic profile of **Allyl 4-Hydroxybenzoate** is not well-documented. However, based on the metabolism of other parabens and allyl-containing compounds, a probable metabolic pathway can be proposed.



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